Methyl 5-amino-2-methyl-4-(methylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-amino-2-methyl-4-(methylamino)benzoate: is an organic compound with a complex structure that includes both amino and ester functional groups. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Methylation of Methyl Anthranilate: One common method involves the methylation of methyl anthranilate. This process typically uses methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Esterification of N-methylanthranilic Acid: Another method involves the esterification of N-methylanthranilic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production often follows similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups back to amino groups.
Substitution: The compound can participate in substitution reactions, especially nucleophilic aromatic substitution due to the presence of electron-donating groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of amino groups.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a building block in the preparation of dyes and pigments.
Biology and Medicine:
- Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
- Studied for its antimicrobial properties and potential use in treating infections.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed in the formulation of certain types of coatings and adhesives.
Mechanism of Action
The mechanism of action of Methyl 5-amino-2-methyl-4-(methylamino)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of amino groups allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and activity.
Comparison with Similar Compounds
Methyl 2-(methylamino)benzoate: Similar in structure but lacks the additional amino group at the 5-position.
Methyl 4-aminobenzoate: Contains an amino group at the 4-position but lacks the methylamino group.
2-Amino-5-methylbenzoic acid: Similar backbone but with a carboxylic acid group instead of an ester group.
Uniqueness:
- The combination of amino and ester functional groups in Methyl 5-amino-2-methyl-4-(methylamino)benzoate provides unique reactivity and versatility in chemical synthesis.
- Its structure allows for diverse chemical modifications, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
methyl 5-amino-2-methyl-4-(methylamino)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-6-4-9(12-2)8(11)5-7(6)10(13)14-3/h4-5,12H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQWRMHWLUCBTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)N)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.